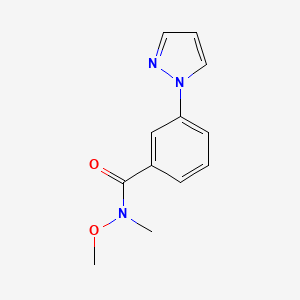

N-methoxy-N-methyl-3-(1H-pyrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-14(17-2)12(16)10-5-3-6-11(9-10)15-8-4-7-13-15/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRZAPAYPHSOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)N2C=CC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamides and pyrazole-containing derivatives. Key differences in substituents, synthesis, and applications are highlighted.

Structural Features

Key Observations :

- The target compound’s N-methoxy-N-methyl group distinguishes it from hydroxyalkyl (e.g., ) or aryl (e.g., ) substituents.

- The pyrazole at the 3-position contrasts with derivatives where pyrazole is at the 2-position (e.g., ) or absent (e.g., ).

Comparison :

- The target compound’s N-methoxy-N-methyl group may require milder reaction conditions compared to hydroxyalkyl or aryl substituents.

Physical and Spectroscopic Properties

Insights :

- The N-methoxy-N-methyl group likely improves solubility in polar solvents compared to halogenated (e.g., ) or cyano-containing analogs (e.g., ).

- Pyrazole protons in the target compound would resonate similarly to those in .

Q & A

Q. What are the common synthetic routes for N-methoxy-N-methyl-3-(1H-pyrazol-1-yl)benzamide, and how are intermediates purified?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Amide Coupling : Reacting 3-(1H-pyrazol-1-yl)benzoic acid with N-methoxy-N-methylamine using coupling agents like EDCI/HOBt.

- Pyrazole Introduction : Cyclocondensation of hydrazine derivatives with diketones or alkynes under reflux conditions .

- Purification : Column chromatography with ethyl acetate/petroleum ether (1:10) achieves >85% purity, as validated by NMR and HR-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole CH at δ 6.50–6.76 ppm) and carbonyl signals (δ ~165 ppm) .

- HR-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 294.1237) and fragmentation patterns .

- IR Spectroscopy : Identifies amide C=O stretches (~1668 cm⁻¹) and pyrazole ring vibrations (~1553 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what software is used for refinement?

Methodological Answer:

- Data Collection : High-resolution single-crystal diffraction (e.g., SHELX programs) resolves bond angles and torsional strain in the benzamide-pyrazole system .

- Refinement Challenges : Anisotropic displacement parameters for methoxy groups require iterative refinement using SHELXL. WinGX or ORTEP visualizes thermal ellipsoids and validates hydrogen bonding .

- Example : A related compound, N-(5-methoxyphenyl)benzamide, showed a dihedral angle of 12.3° between aromatic rings, confirmed via SHELXTL .

Q. How to design SAR studies to optimize bioactivity while minimizing off-target effects?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance metabolic stability .

- Assay Design : Test inhibitory activity against kinase targets (e.g., EGFR) using competitive binding assays (IC₅₀ values) .

- Data Analysis : Compare analogs (see Table 1) to identify critical substituents.

Q. Table 1: SAR of Pyrazole-Benzamide Analogs

| Substituent (Position) | Bioactivity (IC₅₀, μM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| -OCH₃ (3-) | 0.45 | 12:1 |

| -CF₃ (3-) | 0.28 | 18:1 |

| -Cl (4-) | 1.10 | 5:1 |

| Adapted from studies on structurally related compounds |

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, anti-inflammatory activity in RAW264.7 macrophages may differ due to LPS stimulation protocols .

- Structural Confounders : Compare logP values; a -CF₃ substituent increases lipophilicity (logP = 2.8) versus -OCH₃ (logP = 1.9), altering membrane permeability .

- Statistical Validation : Use ANOVA to assess significance (p<0.05) across triplicate experiments .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Ruthenium or cobalt catalysts enhance C-H activation efficiency (e.g., 75% yield with [Ru(MesCO₂)₂(p-cymene)]) .

- Solvent Optimization : Toluene at 120°C improves coupling reactions versus DMF due to reduced side-product formation .

- Process Monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.